molecular formula C8H4FNOS B1445735 6-Fluorobenzo[d]thiazole-2-carbaldehyde CAS No. 933749-06-5

6-Fluorobenzo[d]thiazole-2-carbaldehyde

Cat. No.: B1445735
CAS No.: 933749-06-5
M. Wt: 181.19 g/mol
InChI Key: WCVMAFOZBTZBAO-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound that contains a benzothiazole ring substituted with a fluorine atom at the 6th position and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzo[d]thiazole-2-carbaldehyde can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with 6-fluorobenzaldehyde under acidic conditions to form the benzothiazole ring. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminothiophenol reacts with 6-fluorobenzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 6-Fluorobenzo[d]thiazole-2-carboxylic acid.

    Reduction: 6-Fluorobenzo[d]thiazole-2-methanol.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[d]thiazole-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function .

Comparison with Similar Compounds

    Benzothiazole-2-carbaldehyde: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    6-Chlorobenzo[d]thiazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness: 6-Fluorobenzo[d]thiazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development .

Properties

IUPAC Name

6-fluoro-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVMAFOZBTZBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856444
Record name 6-Fluoro-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933749-06-5
Record name 6-Fluoro-1,3-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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